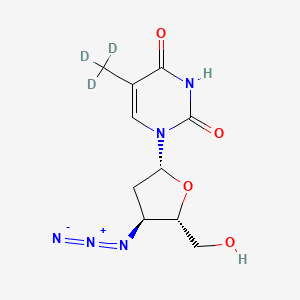
4,4-Difluoro-1-(2-iodobenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(2-iodobenzyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
The synthesis of 4,4-Difluoro-1-(2-iodobenzyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,4-Difluoro-1-(2-iodobenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the iodo group to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-1-(2-iodobenzyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of fluorinated analogs of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications due to their enhanced biological activity and metabolic stability.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-iodobenzyl)piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to target proteins, while the iodo group can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
4,4-Difluoro-1-(2-iodobenzyl)piperidine can be compared with other similar compounds such as:
4,4-Difluoropiperidine: Lacks the iodo group, making it less versatile in substitution reactions.
4,4-Difluoro-1-(2-bromobenzyl)piperidine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
4,4-Difluoro-1-(2-chlorobenzyl)piperidine: Contains a chlorine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H14F2IN |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
4,4-difluoro-1-[(2-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H14F2IN/c13-12(14)5-7-16(8-6-12)9-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |
InChI Key |
IWAFLIGHQMWQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)


![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)










